Fenspiride Hydrochloride

Description

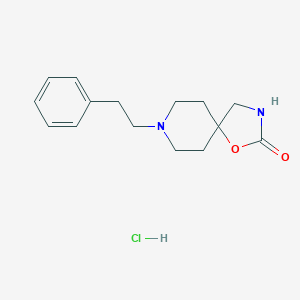

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFLLIUPUVONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045770 | |

| Record name | Fenspiride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5053-08-7 | |

| Record name | Fenspiride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenspiride hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenspiride hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenspiride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSPIRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832NBX878V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenspiride Hydrochloride: A Technical Guide to its Medicinal Chemistry and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride hydrochloride is an oxazolidinone spiro compound that has been used in the treatment of various respiratory diseases due to its unique pharmacological profile.[1][2] Chemically, it is known as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride.[1] This technical guide provides an in-depth overview of the medicinal chemistry of fenspiride, including its multifaceted mechanism of action and available structure-activity relationship insights. Furthermore, it details the primary synthetic routes for its preparation, offering experimental protocols for key reactions and a comparative analysis of their efficiency.

Medicinal Chemistry of Fenspiride

Fenspiride exhibits a complex pharmacological profile, acting on multiple biological targets to exert its therapeutic effects, which are primarily anti-inflammatory, bronchodilatory, and antitussive.[2][3] Its mechanism of action is not attributed to a single mode but rather a combination of activities at different receptors and enzymes.

Mechanism of Action

Fenspiride's therapeutic effects are believed to stem from its ability to modulate several signaling pathways involved in inflammation and bronchoconstriction:

-

H1-Histamine Receptor Antagonism: Fenspiride acts as an antagonist at the H1-histamine receptor, which plays a crucial role in allergic reactions and inflammatory processes.[3][4] By blocking this receptor, fenspiride mitigates the effects of histamine, such as increased vascular permeability and smooth muscle contraction.

-

Alpha-1 Adrenergic Receptor Antagonism: The compound also exhibits antagonist activity at α1-adrenergic receptors.[5] This action can contribute to its bronchodilatory effects by opposing catecholamine-induced smooth muscle contraction in the airways.

-

Phosphodiesterase (PDE) Inhibition: Fenspiride has been shown to inhibit phosphodiesterases, particularly PDE3, PDE4, and PDE5.[4] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers that promote smooth muscle relaxation and reduce inflammatory cell activation.

The following diagram illustrates the signaling pathways influenced by fenspiride:

References

- 1. datapdf.com [datapdf.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Item - Nitro-Aldol Approach for Commercial Manufacturing of this compound - figshare - Figshare [figshare.com]

- 4. H1 Receptor Ligand, Inhibitor, Agonist, Antagonist, Modulator, Gene | MedChemExpress [medchemexpress.eu]

- 5. Alpha 1 adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenspiride Hydrochloride and the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that distinguishes it from traditional NSAIDs.[1][2] While its clinical use has been curtailed in some regions due to safety concerns, its mechanism of action, particularly its influence on the arachidonic acid cascade, remains a subject of scientific interest.[1] This technical guide provides an in-depth analysis of the available data on the effects of this compound on this critical inflammatory pathway.

The arachidonic acid cascade is a complex signaling pathway that produces a wide array of biologically active lipid mediators, collectively known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are pivotal in mediating inflammatory responses, pain, and fever.[3][4] The cascade is initiated by the release of arachidonic acid from membrane phospholipids, a process catalyzed by phospholipase A2 (PLA2).[3][5] Subsequently, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes.[3][4]

Unlike conventional NSAIDs that primarily act by inhibiting COX enzymes, fenspiride's mechanism of action on the arachidonic acid cascade appears to be more nuanced. This guide will synthesize the existing quantitative data, delineate potential experimental protocols for further investigation, and provide visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of fenspiride's interaction with this vital inflammatory pathway.

Mechanism of Action

Available evidence suggests that this compound modulates the arachidonic acid cascade at a step upstream of cyclooxygenase. The primary mechanism appears to involve the inhibition of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from the cell membrane. By reducing the availability of the substrate, fenspiride indirectly curtails the production of downstream inflammatory mediators from both the COX and LOX pathways.

This is supported by findings demonstrating a reduction in the levels of thromboxane B2 (a stable metabolite of the COX pathway product thromboxane A2) and leukotriene C4 (a product of the LOX pathway) following fenspiride administration. Furthermore, a decrease in the serum concentration of extracellular type II phospholipase A2 has been observed.

It is important to note that fenspiride also exhibits other anti-inflammatory properties, including antihistamine (H1 receptor antagonist) and alpha-1-adrenolytic activities, which may contribute to its overall therapeutic effect.[1]

Data Presentation

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a guinea pig model of endotoxemia.

Table 1: Effect of this compound on Arachidonic Acid Metabolites in Alveolar Macrophages

| Mediator | Control (pg/µg protein) | Fenspiride (60 mg/kg) (pg/µg protein) | Percentage Reduction |

| Thromboxane B2 | 1551.5 ± 183.7 | 771.5 ± 237.5 | ~50% |

| Leukotriene C4 | 12.6 ± 4.9 | 3.6 ± 0.9 | ~71% |

Table 2: Effect of this compound on Serum Extracellular Type II Phospholipase A2

| Treatment | Serum PLA2 Activity (nmol/ml per min) | Percentage Reduction |

| Control | 3.9 ± 1.2 | N/A |

| Fenspiride (60 mg/kg) | 1.2 ± 0.1 | ~69% |

Signaling Pathways and Experimental Workflows

To visually represent the points of intervention of this compound, the following diagrams have been generated using the DOT language.

Caption: Fenspiride's proposed mechanism on the arachidonic acid cascade.

Caption: General workflow for in vitro evaluation of fenspiride.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the effect of this compound on the arachidonic acid cascade. These are based on standard laboratory practices and are not derived from a single specific study on fenspiride.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PLA2 activity.

Materials:

-

Purified PLA2 enzyme (e.g., from bee venom or recombinant human sPLA2-IIA)

-

Fluorescently labeled phospholipid substrate (e.g., N-((6-(2,4-Dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl2)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control inhibitor.

-

Add the PLA2 enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled phospholipid substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 485 nm, emission at 528 nm). The cleavage of the substrate by PLA2 results in an increase in fluorescence.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2 isoforms.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA)

-

This compound stock solution

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for prostanoid analysis.

Procedure:

-

Prepare dilutions of this compound in the assay buffer.

-

In separate tubes or wells, pre-incubate the COX-1 or COX-2 enzyme with the this compound dilutions or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions or by LC-MS/MS.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 values for both COX-1 and COX-2.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on 5-LOX activity.

Materials:

-

Purified human recombinant 5-LOX or a cell lysate containing 5-LOX (e.g., from rat basophilic leukemia cells)

-

Arachidonic acid or linoleic acid substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Prepare dilutions of this compound in the assay buffer.

-

In a cuvette, mix the assay buffer, 5-LOX enzyme solution, and the this compound dilution or vehicle control.

-

Pre-incubate the mixture for a few minutes at room temperature.

-

Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, the products of the lipoxygenase reaction.

-

Determine the initial reaction velocity for each this compound concentration.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The available scientific evidence indicates that this compound exerts its anti-inflammatory effects on the arachidonic acid cascade primarily through the inhibition of phospholipase A2. This mechanism is distinct from that of traditional NSAIDs, which target cyclooxygenase enzymes. By limiting the release of arachidonic acid, fenspiride effectively reduces the production of a broad spectrum of pro-inflammatory eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.

Further research, employing detailed and standardized experimental protocols such as those outlined in this guide, is warranted to fully elucidate the molecular interactions and precise inhibitory constants of fenspiride with the key enzymes of the arachidonic acid pathway. A more comprehensive understanding of its mechanism of action will be invaluable for the development of future anti-inflammatory therapies with improved efficacy and safety profiles.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. (1999) | A.M. Khawaja | 9 Citations [scispace.com]

- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Fenspiride Hydrochloride: A Methodological and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride hydrochloride, a non-steroidal anti-inflammatory drug primarily recognized for its efficacy in treating respiratory tract diseases, has also been reported to possess antioxidant properties. These properties are thought to contribute to its overall therapeutic effect by mitigating oxidative stress, a key pathological component in many inflammatory conditions. This technical guide provides a comprehensive overview of the experimental methodologies required to thoroughly investigate and quantify the antioxidant potential of this compound. While direct quantitative data from published literature on fenspiride's antioxidant capacity is limited, this document outlines the standard experimental protocols and data presentation frameworks necessary for such an investigation.

Data Presentation: A Framework for Quantifying Antioxidant Activity

To ensure a clear and comparative assessment of this compound's antioxidant properties, all quantitative data should be meticulously organized. The following tables provide a standardized format for presenting experimental findings.

Table 1: Free Radical Scavenging Activity of this compound

| Assay Type | Test Concentrations (µg/mL or µM) | % Inhibition | IC50 Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 Value |

| DPPH | e.g., 10, 50, 100, 250, 500 | |||

| ABTS | e.g., 10, 50, 100, 250, 500 | |||

| Hydroxyl Radical | e.g., 10, 50, 100, 250, 500 | |||

| Superoxide Radical | e.g., 10, 50, 100, 250, 500 |

Table 2: Reducing Power and Total Antioxidant Capacity of this compound

| Assay Type | Test Concentrations (µg/mL or µM) | Absorbance | Equivalent Value (e.g., Ascorbic Acid Equivalents, Trolox Equivalents) |

| FRAP | e.g., 10, 50, 100, 250, 500 | ||

| Reducing Power Assay | e.g., 10, 50, 100, 250, 500 | ||

| ORAC | e.g., 10, 50, 100, 250, 500 |

Table 3: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Cell/Tissue Type | Fenspiride HCl Concentration (µM) | Enzyme Activity (U/mg protein) | % Change vs. Control |

| Superoxide Dismutase (SOD) | e.g., A549 cells | e.g., 1, 10, 50 | ||

| Catalase (CAT) | e.g., A549 cells | e.g., 1, 10, 50 | ||

| Glutathione Peroxidase (GPx) | e.g., A549 cells | e.g., 1, 10, 50 |

Table 4: Inhibition of Lipid Peroxidation by this compound

| Assay Type | System (e.g., cell lysate, microsomes) | Fenspiride HCl Concentration (µg/mL or µM) | Malondialdehyde (MDA) Level (nmol/mg protein) | % Inhibition | IC50 Value (µg/mL or µM) |

| TBARS Assay | e.g., Rat liver microsomes | e.g., 10, 50, 100, 250, 500 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound solutions of varying concentrations (in methanol or a suitable solvent)

-

Positive control (e.g., Ascorbic acid or Trolox) solutions

-

Methanol (or solvent used for solutions)

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate or test tubes, add a specific volume of this compound solution at different concentrations.

-

Add the DPPH solution to each well/tube and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control is prepared using the solvent instead of the this compound solution.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

This compound solutions of varying concentrations

-

Positive control (e.g., Trolox) solutions

-

Phosphate buffered saline (PBS) or ethanol

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of the diluted ABTS•+ solution to different concentrations of this compound.

-

Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

The scavenging percentage is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents:

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix in a 10:1:1 ratio (v/v/v)

-

-

This compound solutions of varying concentrations

-

Standard (e.g., FeSO₄·7H₂O or Trolox) solutions

-

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

A standard curve is generated using a known antioxidant (e.g., FeSO₄ or Trolox), and the results are expressed as equivalents of the standard.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activity Assays

These assays are typically performed on cell lysates or tissue homogenates treated with this compound to determine its effect on endogenous antioxidant enzyme activities. Commercial kits are widely available and recommended for these assays.

-

General Procedure:

-

Culture appropriate cells (e.g., A549 lung epithelial cells) and treat with various concentrations of this compound for a specified duration.

-

Harvest the cells and prepare cell lysates according to the kit's protocol.

-

Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Perform the SOD, CAT, and GPx activity assays on the lysates following the manufacturer's instructions.

-

The enzyme activity is typically normalized to the protein concentration and expressed as U/mg protein.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

-

Reagents:

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

This compound solutions

-

Lipid source (e.g., rat liver microsomes, cell lysates)

-

Inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate)

-

-

Procedure:

-

Prepare a reaction mixture containing the lipid source, the inducer of lipid peroxidation, and different concentrations of this compound.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA.

-

Add TBA solution and heat the mixture (e.g., at 95°C for 15-20 minutes) to form the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

The concentration of MDA is calculated using its molar extinction coefficient, and the percentage of inhibition of lipid peroxidation is determined.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. Investigating the effect of this compound on this pathway could provide insights into its mechanism of antioxidant action.

An In-depth Technical Guide to the Synthesis of Fenspiride Hydrochloride via Nitro-Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview and experimental protocols for the synthesis of Fenspiride Hydrochloride, a non-steroidal anti-inflammatory drug. The core of this synthetic approach is a robust and scalable Nitro-Aldol (Henry) condensation, offering a commercially viable alternative to other synthetic routes. This document outlines the key reaction steps, provides detailed experimental procedures, summarizes quantitative data, and visualizes the synthetic pathway and reaction mechanism.

Introduction

Fenspiride, chemically known as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[1][2]decan-2-one, has been utilized for its anti-inflammatory and bronchodilator properties. While various synthetic methods have been reported, the Nitro-Aldol condensation route, particularly the process developed by Pramanik et al. in 2019, stands out for its efficiency, safety, and scalability, making it suitable for industrial production.[1][3] This approach avoids the use of hazardous reagents like cyanides and azides, which are common in other synthetic strategies.[4]

The synthesis commences with the readily available N-(2-phenylethyl)-4-piperidone and proceeds through a three-step sequence involving a Nitro-Aldol condensation, reduction of the nitro group, and a final cyclization to form the characteristic spiro-oxazolidinone core of fenspiride.

Overall Synthetic Pathway

The synthesis of this compound via the Nitro-Aldol condensation route can be summarized in the following four key stages:

-

Nitro-Aldol (Henry) Condensation: Reaction of N-(2-phenylethyl)-4-piperidone with nitromethane to form the β-nitroalcohol intermediate.

-

Reduction of the Nitro Group and Amine Protection: The nitro group of the intermediate is reduced to a primary amine, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group.

-

Intramolecular Cyclization: Base-mediated intramolecular cyclization of the Boc-protected amino alcohol to yield the fenspiride free base.

-

Salt Formation: Conversion of the fenspiride free base to its stable hydrochloride salt.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the commercially scalable manufacturing process.

Step 1: Nitro-Aldol Condensation to form 4-(Nitromethyl)-1-(2-phenylethyl)piperidin-4-ol (β-Nitroalcohol)

This key carbon-carbon bond-forming reaction involves the condensation of N-(2-phenylethyl)-4-piperidone with nitromethane.[4]

Procedure:

-

To a solution of N-(2-phenylethyl)-4-piperidone in dimethyl sulfoxide (DMSO), add potassium carbonate.

-

Cool the mixture to 0-5 °C.

-

Slowly add nitromethane to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Allow the reaction to stir at room temperature until completion, as monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the β-nitroalcohol product.

Figure 2: Mechanism of the Nitro-Aldol (Henry) Condensation.

Step 2: Reduction of the Nitro Group and Boc-Protection

The nitro group of the β-nitroalcohol is reduced to a primary amine, which is then protected in situ with a Boc group to facilitate the subsequent cyclization.[1]

Procedure:

-

The crude β-nitroalcohol is dissolved in a suitable solvent.

-

Zinc dust is added, followed by the slow addition of hydrochloric acid to effect the reduction of the nitro group.

-

After the reduction is complete (monitored by HPLC), the reaction mixture is basified.

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the aqueous medium to protect the newly formed amino group.

-

The resulting Boc-protected amino alcohol is extracted with a suitable organic solvent (e.g., dichloromethane).

Step 3: Intramolecular Cyclization to Fenspiride Free Base

The Boc-protected amino alcohol undergoes an intramolecular cyclization to form the oxazolidinone ring of fenspiride. This reaction is driven by the deprotonation of the hydroxyl group, which then displaces the Boc-protected amine.

Procedure:

-

The Boc-protected amino alcohol is dissolved in toluene.

-

Sodium tert-butoxide (NaOtBu) is added as the base.

-

The reaction mixture is heated to 80 °C and stirred until the cyclization is complete (monitored by HPLC).

-

The reaction is then quenched and the fenspiride free base is isolated by extraction and crystallization.

Step 4: Formation of this compound

The final step involves the conversion of the fenspiride free base to its more stable and water-soluble hydrochloride salt.

Procedure:

-

The purified fenspiride free base is dissolved in ethyl acetate.

-

A solution of hydrogen chloride in ethyl acetate is added to precipitate the hydrochloride salt.

-

The resulting solid is filtered, washed, and dried to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, highlighting the efficiency of this industrial-scale process.

| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield | Purity (by HPLC) |

| 1. Nitro-Aldol Condensation | Potassium Carbonate, Nitromethane | DMSO | Room Temperature | Excellent | High |

| 2. Reduction & Boc-Protection | Zinc, Hydrochloric Acid, Boc₂O | Aqueous/DCM | - | High | High |

| 3. Intramolecular Cyclization | Sodium tert-Butoxide | Toluene | 80 °C | - | >99.7% |

| 4. This compound Formation | HCl in Ethyl Acetate | Ethyl Acetate | - | 78% (from β-nitroalcohol) | >99.9% |

Note: Specific yields for intermediate steps 1 and 2 are not detailed in the primary literature but are described as "excellent" and "high". The overall yield from the β-nitroalcohol intermediate to the final hydrochloride salt is reported to be 78%.[1]

Conclusion

The synthesis of this compound via a Nitro-Aldol condensation pathway presents a robust, efficient, and scalable method suitable for commercial manufacturing. This approach successfully avoids the use of hazardous reagents and produces a high-purity final product in good overall yield. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Fenspiride Hydrochloride: An In-depth Technical Guide on its In Vitro Impact on Free Radical Production

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is a key pathogenic mechanism in numerous inflammatory respiratory diseases. Fenspiride hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, has demonstrated a multifactorial mechanism of action that extends beyond traditional anti-inflammatory pathways. This technical guide synthesizes the available in vitro data concerning the effects of this compound on free radical production. While direct quantitative antioxidant scavenging data is limited in publicly accessible literature, this document outlines the established anti-inflammatory effects that indirectly relate to oxidative stress, provides detailed standard protocols for evaluating such antioxidant activity, and presents the conceptual framework for fenspiride's role in mitigating oxidative damage.

Introduction: Inflammation, Oxidative Stress, and Fenspiride

Chronic inflammation of the airways is a hallmark of conditions like Chronic Obstructive Pulmonary Disease (COPD).[1] This inflammatory state is intrinsically linked to oxidative stress, a condition characterized by the overproduction of reactive oxygen species (ROS), or free radicals.[1] These highly reactive molecules can cause significant damage to cellular structures, including lipids, proteins, and DNA, perpetuating the inflammatory cycle.

This compound is an α-adrenergic and H1 histamine receptor antagonist with established anti-inflammatory and bronchodilator effects.[2] Its therapeutic efficacy in respiratory diseases is attributed to a range of actions, including the modulation of inflammatory mediator production and inhibition of neutrophil migration.[3] Crucially, fenspiride has been noted for its antioxidant properties and its ability to limit the production of free radicals, suggesting a direct role in combating oxidative stress.[2][3] This guide provides a detailed examination of the methodologies used to assess these effects in vitro and discusses the signaling pathways involved.

Fenspiride's Mechanism of Action on Oxidative Stress Pathways

Fenspiride's impact on free radical production appears to be closely tied to its primary anti-inflammatory activities. In inflammatory conditions, immune cells like neutrophils and macrophages are recruited to the site of inflammation, where they produce a "respiratory burst" of ROS as a defense mechanism. However, excessive or prolonged activation can lead to tissue damage.

Fenspiride is believed to intervene at this level. It has been proposed that fenspiride can limit the production of free oxygen radicals, likely by acting on the producing cells themselves, such as neutrophils.[3] This action is distinct from conventional NSAIDs, as fenspiride does not inhibit the cyclo-oxygenase pathway.[3] By reducing the migration and activation of inflammatory cells, fenspiride indirectly reduces the primary source of pathological ROS generation in inflamed tissues.

Below is a diagram illustrating the postulated pathway of inflammation-induced oxidative stress and the likely point of intervention for fenspiride.

Caption: Postulated mechanism of fenspiride in mitigating oxidative stress.

Quantitative Data on Fenspiride's In Vitro Effects

Table 1: Summary of Fenspiride's In Vitro Biological Activities Related to Airway Inflammation

| Experimental Model | Parameter Measured | Fenspiride Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| Electrically-stimulated ferret trachea | Cholinergic mucus secretion | 1 mM | 87% inhibition | [4] |

| Electrically-stimulated ferret trachea | Tachykininergic mucus secretion | 1 mM | 85% inhibition | [4] |

| Isolated rat bronchi (ex vivo) | Contraction from preganglionic nerve stimulation | 1 µg/mL | 15.0% decrease in amplitude | [5] |

| Isolated rat bronchi (ex vivo) | Contraction from direct smooth muscle stimulation | 1 µg/mL | 27.4% decrease in amplitude |[5] |

Table 2: Illustrative Template for Presenting In Vitro Antioxidant Activity Data (Note: This table is a template demonstrating how quantitative antioxidant data would be presented. Specific values for fenspiride are not available from the cited sources.)

| Assay | Free Radical/Oxidant | Measurement | Fenspiride HCl (IC₅₀ / EC₅₀ in µM) | Positive Control (e.g., Ascorbic Acid) |

|---|---|---|---|---|

| DPPH Assay | DPPH• | Scavenging Activity | Data not available | Typical value |

| ABTS Assay | ABTS•+ | Scavenging Activity | Data not available | Typical value |

| FRAP Assay | Fe³⁺-TPTZ | Reducing Power | Data not available | Typical value |

| Hydroxyl Scavenging | •OH | Scavenging Activity | Data not available | Typical value |

| Superoxide Scavenging | O₂•⁻ | Scavenging Activity | Data not available | Typical value |

Standardized Experimental Protocols for In Vitro Antioxidant Assessment

To rigorously evaluate the impact of a compound like this compound on free radical production, a series of standardized in vitro assays are required. These can be broadly categorized into chemical (cell-free) assays and cell-based assays.

Caption: General workflow for in vitro antioxidant activity screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6]

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical scavenging activity.[6]

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Test compound (Fenspiride HCl) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol (or other solvent) as a blank.

-

-

Protocol:

-

Prepare a series of dilutions of the test compound and positive control.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate spectrophotometer.[6]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

-

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7]

-

Reagents:

-

FRAP Reagent: Prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9]

-

Test compound and positive control (e.g., FeSO₄ or Ascorbic acid) at various concentrations.

-

-

Protocol:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume (e.g., 20 µL) of the test sample to a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent.[10]

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[7]

-

Measure the absorbance of the mixture at 593 nm.[10]

-

A standard curve is generated using a known antioxidant (e.g., FeSO₄), and the results for the test compound are expressed as equivalents of this standard.

-

Cell-Based Intracellular ROS Assay

This method assesses the ability of a compound to inhibit the production of ROS within living cells following stimulation.

-

Principle: Cells are pre-loaded with a non-fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Materials:

-

Cell line (e.g., human neutrophils, macrophages like RAW 264.7).

-

DCFH-DA probe.

-

ROS-inducing agent (e.g., phorbol 12-myristate 13-acetate (PMA) or zymosan).

-

Test compound (Fenspiride HCl).

-

Cell culture medium and buffer (e.g., HBSS).

-

-

Protocol:

-

Culture cells to an appropriate density in a 96-well plate.

-

Pre-treat the cells with various concentrations of fenspiride for a specified time (e.g., 1 hour).

-

Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30-60 minutes in the dark.

-

Wash the cells to remove excess probe.

-

Add the ROS-inducing agent (e.g., PMA) to stimulate the oxidative burst.

-

Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm) over time using a fluorescence plate reader.

-

Calculate the percentage inhibition of ROS production compared to stimulated cells without the test compound.

-

Conclusion

This compound presents a compelling case as a therapeutic agent that not only addresses inflammation but also the associated oxidative stress.[1][2] While direct evidence from in vitro radical scavenging assays is not extensively documented, its established ability to limit free radical production in inflammatory contexts provides a strong rationale for its antioxidant effects.[3] The experimental protocols detailed in this guide offer a standardized framework for future research aimed at quantifying the direct antioxidant capacity of fenspiride and further elucidating its mechanisms. Such studies are critical for fully understanding its therapeutic profile and for the development of novel drugs targeting the intersection of inflammation and oxidative stress in respiratory diseases.

References

- 1. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 2. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]

- 3. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Fenspiride on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bbrc.in [bbrc.in]

- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for the Quantification of Fenspiride Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with additional antagonist properties at the H1-histamine receptor and spasmolytic effects. It has been used in the treatment of various respiratory diseases. Accurate quantification of fenspiride hydrochloride in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the validated analytical methods for this compound quantification. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While spectrophotometric methods were among the first to be developed, detailed modern protocols for their application in biological samples are not as prevalent in recent literature.[1]

Analytical Methods Overview

Several analytical techniques have been employed for the determination of this compound in biological samples. Early methods included spectrophotometry and gas chromatography-mass spectrometry (GC-MS).[1] However, liquid chromatography-based methods, particularly HPLC and UPLC-MS/MS, are now more commonly utilized due to their superior sensitivity, specificity, and robustness for bioanalytical applications.[1]

-

High-Performance Liquid Chromatography (HPLC): This technique offers a balance of sensitivity and accessibility. Coupled with UV detection, it is suitable for quantifying fenspiride in plasma and urine, especially at higher concentrations.[2] For lower concentrations, electrochemical detection provides enhanced sensitivity.[2]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is currently the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. It allows for the quantification of very low concentrations of fenspiride in complex biological matrices with minimal sample preparation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different analytical methods used for this compound quantification.

Table 1: HPLC Methods Quantitative Data

| Parameter | HPLC with UV Detection | HPLC with UV Detection (Residue Analysis) |

| Biological Matrix | Plasma, Urine | Pharmaceutical Equipment Surfaces |

| Linearity Range | 2.0 - 22.0 µg/mL | 1.0 - 100.0 µg/mL |

| Correlation Coefficient (r²) | 0.9998 | 0.99994 |

| Limit of Detection (LOD) | 0.09 µg/mL | 0.41 µg/mL |

| Limit of Quantification (LOQ) | 0.29 µg/mL | 1.25 µg/mL |

| Recovery | 99.19% | 90.04% - 98.15% |

| Intra-day Precision (RSD) | < 2.0% | Not specified |

| Inter-day Precision (RSD) | < 2.0% | Not specified |

Table 2: UPLC-MS/MS Method Quantitative Data

| Parameter | UPLC-MS/MS |

| Biological Matrix | Human Plasma |

| Linearity Range | 2 - 500 ng/mL[3] |

| Correlation Coefficient (r²) | Not specified |

| Limit of Quantification (LOQ) | 2 ng/mL[3] |

| Accuracy | 91.5% - 112.4%[3] |

| Within-run Precision (RSD) | < 9.5%[3] |

| Between-run Precision (RSD) | < 9.5%[3] |

| Recovery | 99.3% - 101.9%[3] |

| Analyte Stability | Stable for 3 freeze/thaw cycles and 5 months at -70°C[3] |

Experimental Protocols

Protocol 1: Fenspiride Quantification in Human Plasma and Urine by HPLC with UV/Electrochemical Detection

This protocol is based on a method involving liquid-liquid extraction followed by reversed-phase HPLC.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma or urine, add an appropriate internal standard.

-

Alkalinize the sample with a suitable buffer.

-

Perform liquid-liquid extraction by adding an organic solvent (e.g., a mixture of organic solvents).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject a specific volume of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions

-

Column: Nova-Pak C18 (3.9 mm x 150 mm, 4 µm) or equivalent reversed-phase column.

-

Mobile Phase: Methanol-water-acetic acid (20:80:1, v/v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection:

-

Injection Volume: 50 µL.

-

Column Temperature: 30°C.

3. Validation Parameters

-

Specificity: Assessed by comparing chromatograms of blank biological samples with spiked samples.

-

Linearity: Determined by plotting peak area ratios of fenspiride to the internal standard against concentration.

-

Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Recovery: Calculated by comparing the peak areas from extracted samples to those of unextracted standards.

Protocol 2: Fenspiride Quantification in Human Plasma by UPLC-MS/MS

This protocol utilizes a simple protein precipitation method for sample preparation, followed by rapid UPLC-MS/MS analysis.[3]

1. Sample Preparation (Protein Precipitation)

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard (e.g., bupivacaine).[3]

-

Add acetonitrile to precipitate plasma proteins.[3]

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3]

-

Mobile Phase: Gradient mixture of acetonitrile and water, both containing 0.2% formic acid.[3]

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temperature: Ambient.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.[3]

-

MRM Transitions:

3. Validation Parameters

-

Selectivity: Assessed using six different batches of blank human plasma.

-

Linearity: Established over the range of 2-500 ng/mL.[3]

-

Accuracy and Precision: Determined with QC samples at low, medium, and high concentrations.

-

Recovery and Matrix Effect: Evaluated to ensure that the extraction efficiency is consistent and that the matrix does not interfere with ionization.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -70°C.[3]

Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation.

Conclusion

The HPLC and UPLC-MS/MS methods described provide sensitive, specific, and reliable approaches for the quantification of this compound in biological samples. The UPLC-MS/MS method is particularly well-suited for studies requiring high sensitivity and throughput, such as pharmacokinetic and bioequivalence studies. The HPLC method offers a robust alternative, especially for applications where the expected concentrations are higher. The selection of the appropriate method should be based on the specific analytical needs and available resources. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the generated data in compliance with regulatory guidelines.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Fenspiride Hydrochloride and its Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties. It has been used in the treatment of various respiratory diseases. The monitoring of fenspiride and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of fenspiride and its principal metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

While extensive research has been conducted on the parent drug, fenspiride, information regarding its human metabolism is less readily available in peer-reviewed literature. Studies in animal models, particularly horses, have identified several phase I metabolites, including a major phenolic metabolite, through oxidation on both the aromatic and heterocyclic rings. However, for the purpose of this application note, we will focus on a validated method for fenspiride and introduce a theoretical framework for the analysis of its potential human metabolites, such as fenspiride N-oxide, which has been noted as a degradation product.

Experimental Protocols

Fenspiride Analysis in Human Plasma

This protocol is based on a validated UPLC-MS/MS method for the quantification of fenspiride in human plasma.[1][2]

1.1. Materials and Reagents

-

Fenspiride Hydrochloride (Reference Standard)

-

Bupivacaine (Internal Standard - IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., heparin)

1.2. Instrumentation

-

UPLC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) equipped with an electrospray ionization (ESI) source

-

Analytical Column: ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 μm)

1.3. Sample Preparation

A simple protein precipitation method is employed for sample preparation.[1][2]

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 200 μL aliquot of plasma in a microcentrifuge tube, add 500 μL of acetonitrile containing the internal standard (bupivacaine).

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 μL of the mobile phase.

-

Inject an aliquot (typically 5-10 μL) into the LC-MS/MS system.

1.4. Chromatographic Conditions [1][2]

-

Mobile Phase A: 0.2% Formic acid in water

-

Mobile Phase B: 0.2% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

-

0-0.2 min: 95% A

-

0.2-0.8 min: Linear gradient to 5% A

-

0.8-1.0 min: Hold at 5% A

-

1.0-1.2 min: Return to 95% A

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

1.5. Mass Spectrometric Conditions [1][2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Fenspiride: m/z 261.2 → 105.1

-

Bupivacaine (IS): m/z 289.2 → 140.1

-

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 700 L/h

1.6. Method Validation Summary [1][2]

The method was validated according to regulatory guidelines and demonstrated the following performance characteristics:

| Parameter | Result |

| Linearity Range | 2 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (%RSD) | < 9.5% |

| Inter-day Precision (%RSD) | < 9.5% |

| Accuracy | 91.5% - 112.4% |

| Recovery | 99.3% - 101.9% |

| Matrix Effect | Not significant |

| Stability | Stable after three freeze-thaw cycles and for 5 months at -70°C |

Data Presentation

Quantitative Data for Fenspiride Analysis

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |

| Fenspiride | 2 - 500 | 2 | < 9.5 | < 9.5 | 91.5 - 112.4 | 99.3 - 101.9 |

Visualizations

Experimental Workflow for Fenspiride Analysis

Caption: Workflow for the LC-MS/MS analysis of fenspiride in plasma.

Proposed Fenspiride Metabolism Pathway

Caption: Proposed metabolic pathways for fenspiride.

Discussion and Future Perspectives

The provided protocol offers a robust and validated method for the quantification of fenspiride in human plasma. The simple protein precipitation sample preparation method is amenable to high-throughput analysis, which is essential for large-scale pharmacokinetic studies.

A significant area for future research is the definitive identification and quantification of fenspiride's major metabolites in human plasma. While studies in horses have identified several metabolites, further investigation is required to confirm these and identify any human-specific metabolites. The development of a validated LC-MS/MS method for the simultaneous determination of fenspiride and its key metabolites would provide a more comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans. Such a method would be invaluable for in-depth pharmacokinetic modeling and for assessing the potential pharmacological activity or toxicity of the metabolites.

For the analysis of potential metabolites like fenspiride N-oxide, the development of a similar LC-MS/MS method would be necessary. This would involve optimizing the MRM transitions for the metabolite and validating the method for linearity, precision, accuracy, and other relevant parameters. The chromatographic conditions might need to be adjusted to ensure adequate separation of the parent drug and its metabolites.

References

Application Notes and Protocols for Preclinical Animal Models in Fenspiride Hydrochloride Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the efficacy of fenspiride hydrochloride in respiratory and inflammatory diseases. The included protocols and data summaries are intended to facilitate the design and execution of robust in vivo studies.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator properties.[1] It has been used in the treatment of various respiratory tract diseases.[1] Its mechanism of action is multifactorial, involving antagonism of H1 histamine receptors, α1-adrenergic receptor blocking activity, and inhibition of inflammatory mediator production.[2][3] Fenspiride has been shown to inhibit the migration of neutrophils and modulate the production of pro-inflammatory cytokines, making it a candidate for investigation in chronic inflammatory airway diseases.[2][3]

Recommended Preclinical Animal Models

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its pharmacological profile, the following models are recommended:

-

Nitrogen Dioxide (NO₂) Induced Chronic Obstructive Pulmonary Disease (COPD) in Rats: This model mimics key features of human COPD, including chronic inflammation and airway remodeling.

-

Ovalbumin (OVA)-Induced Allergic Asthma in Mice: This is a widely used and well-characterized model for studying the pathophysiology of allergic airway inflammation and for testing novel anti-inflammatory and anti-asthmatic drugs.[4][5]

Application Note 1: Nitrogen Dioxide (NO₂) Induced COPD Model in Rats

This model is suitable for assessing the long-term anti-inflammatory and bronchodilator effects of this compound.

Experimental Protocol

1. Animals:

-

Species: Wistar rats

-

Sex: Male

-

Age: 6-8 weeks

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Induction of COPD:

-

Expose rats to nitrogen dioxide (NO₂) gas at a concentration of 10 ppm for 4 hours/day, 5 days/week for up to 60 days.[4]

-

House animals in a whole-body inhalation chamber with controlled airflow and NO₂ concentration.

-

The control group should be exposed to filtered air under the same conditions.

3. This compound Administration:

-

Treatment Groups:

-

Route of Administration: Oral gavage.

-

Frequency: Once daily, prior to NO₂ exposure.

-

Duration: Concurrent with the NO₂ exposure period.

4. Efficacy Endpoints and Assessment:

-

Bronchoalveolar Lavage (BAL):

-

At the end of the study, euthanize animals and perform BAL with sterile phosphate-buffered saline (PBS).

-

Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid (BALF).

-

-

Histopathology:

-

Collect lung tissue, fix in 10% neutral buffered formalin, and embed in paraffin.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar space enlargement, and goblet cell hyperplasia.[6]

-

-

Cytokine Analysis:

-

Measure levels of TNF-α and IL-6 in BALF and/or serum using ELISA kits.

-

-

Lung Function:

-

Assess parameters such as airway resistance and compliance using a whole-body plethysmograph.

-

-

Ex Vivo Bronchial Smooth Muscle Contractility:

-

Isolate bronchial rings and measure isometric contraction in response to electrical stimulation or bronchoconstrictors in an organ bath setup.[6]

-

Expected Quantitative Data and Summary

| Parameter | NO₂ + Vehicle | NO₂ + Fenspiride (0.15 mg/kg) | NO₂ + Fenspiride (15 mg/kg) | p-value |

| BALF Total Cells (x10⁵) | Expected Increase | Expected Decrease | Expected Greater Decrease | |

| BALF Neutrophils (%) | Expected Increase | Expected Decrease | Expected Greater Decrease | |

| BALF Macrophages (%) | Expected Increase | Expected Modulation | Expected Modulation | |

| Serum TNF-α (pg/mL) | Expected Increase | Expected Decrease | Expected Greater Decrease | |

| Serum IL-6 (pg/mL) | Expected Increase | Expected Decrease | Expected Greater Decrease |

A study on rats with NO₂-induced COPD demonstrated that ex vivo application of fenspiride (1 µg/ml) to isolated bronchial preparations significantly decreased the amplitude of bronchial contraction elicited by electrical stimulation.[6]

| Stimulation Method | % Decrease in Contraction Amplitude (Mean ± SEM) | p-value |

| Preganglionic Nerve Stimulation | 15.0% | <0.05 |

| Smooth Muscle Stimulation | 27.4% | <0.05 |

Histological examination of lung tissue from rats exposed to NO₂ for 60 days and treated with a high dose of fenspiride (15 mg/kg) showed a reduced number of goblet cells and enlargement of the bronchial lumen.[6]

Experimental Workflow

Workflow for NO₂-Induced COPD Model in Rats.

Application Note 2: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is ideal for investigating the effects of this compound on allergic airway inflammation, particularly eosinophilia and Th2-mediated cytokine responses.

Experimental Protocol

1. Animals:

-

Species: BALB/c mice

-

Sex: Female

-

Age: 6-8 weeks

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Induction of Allergic Asthma:

-

Sensitization:

-

On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.[8]

-

-

Challenge:

-

From day 21 to 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.[8]

-

-

The control group should be sensitized and challenged with saline.

3. This compound Administration:

-

Treatment Groups:

-

Vehicle Control (e.g., saline)

-

OVA + Vehicle

-

OVA + this compound (e.g., 10 mg/kg)

-

OVA + Dexamethasone (Positive Control, e.g., 1 mg/kg)

-

-

Route of Administration: Intraperitoneal injection or oral gavage.

-

Frequency: Once daily, 1 hour before each OVA challenge.

-

Duration: During the challenge period (days 21-27).

4. Efficacy Endpoints and Assessment:

-

Bronchoalveolar Lavage (BAL):

-

24 hours after the final OVA challenge, perform BAL.

-

Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

-

Histopathology:

-

Collect lung tissue for H&E staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for mucus production and goblet cell hyperplasia.

-

-

Cytokine Analysis:

-

Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant cytokines (TNF-α, IL-6) in BALF using ELISA or multiplex assays.

-

-

Immunoglobulin E (IgE) Levels:

-

Measure total and OVA-specific IgE levels in serum by ELISA.

-

Expected Quantitative Data and Summary

The following table provides an example of how to present the expected outcomes based on the known anti-inflammatory properties of fenspiride.

| Parameter | OVA + Vehicle | OVA + Fenspiride (10 mg/kg) | p-value |

| BALF Total Cells (x10⁵) | Expected Significant Increase | Expected Significant Decrease | |

| BALF Eosinophils (x10⁴) | Expected Significant Increase | Expected Significant Decrease | |

| BALF Neutrophils (x10⁴) | Expected Increase | Expected Decrease | |

| BALF Lymphocytes (x10⁴) | Expected Increase | Expected Decrease | |

| Serum OVA-specific IgE (ng/mL) | Expected Significant Increase | Expected Decrease | |

| BALF IL-4 (pg/mL) | Expected Significant Increase | Expected Decrease | |

| BALF IL-5 (pg/mL) | Expected Significant Increase | Expected Decrease | |

| BALF TNF-α (pg/mL) | Expected Increase | Expected Decrease |

Experimental Workflow

Workflow for OVA-Induced Asthma Model in Mice.

Mechanism of Action: Relevant Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple mechanisms. Understanding these pathways is crucial for interpreting efficacy data.

-

Inhibition of Inflammatory Cell Migration: Fenspiride has been shown to inhibit the migration of neutrophils, a key event in the pathogenesis of COPD and severe asthma.[2]

-

Modulation of Cytokine Production: Fenspiride can reduce the production of pro-inflammatory cytokines such as TNF-α.[9]

-

H1-Receptor Antagonism: By blocking histamine H1 receptors, fenspiride can mitigate allergic responses.[3]

-

Inhibition of Na+/H+ Antiport: In alveolar macrophages, fenspiride has been shown to block the Na+/H+ antiport activation, which may be relevant to its anti-inflammatory mechanism.[7]

Signaling Pathway Diagram

Proposed Anti-Inflammatory Mechanisms of Fenspiride.

Conclusion

The preclinical animal models and protocols detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. The NO₂-induced COPD model in rats is well-suited for studying chronic inflammation, while the OVA-induced asthma model in mice is optimal for investigating allergic airway inflammation. Consistent and detailed data collection, particularly from BALF analysis and histopathology, will be crucial for a comprehensive assessment of fenspiride's therapeutic potential.

References

- 1. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspiration and Inspiration: Using Bronchoalveolar Lavage for Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic Network Analysis of Bronchoalveolar Lavage Fluid in Ex-Smokers to Discover Implicated Protein Targets and Novel Drug Treatments for Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of exposure to nitrogen dioxide on alveolar macrophage-mediated immunosuppressive activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Fenspiride on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenspiride and membrane transduction signals in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KoreaMed [koreamed.org]

- 9. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rat Model of NO2-Induced COPD for Fenspiride Hydrochloride Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chronic Obstructive Pulmonary Disease (COPD) is a major global health issue characterized by persistent respiratory symptoms and airflow limitation.[1] Animal models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of new therapeutic agents. Nitrogen dioxide (NO2), a significant component of air pollution, is used to induce a reliable rat model of COPD that mimics key features of the human disease, including lung inflammation and epithelial injury.[2][3] Fenspiride hydrochloride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has shown potential in treating respiratory diseases.[4][5][6] These application notes provide detailed protocols for establishing an NO2-induced COPD rat model and for evaluating the therapeutic effects of this compound.

Experimental Design and Workflow

A typical experimental design involves four main groups: a Control group, a Sham group (exposed to filtered air), an NO2-induced COPD model group, and an NO2 + Fenspiride treatment group. The workflow outlines the timeline for disease induction, treatment, and subsequent analysis.

Caption: High-level experimental workflow for the NO2-induced COPD rat model and fenspiride treatment.

Protocols

Protocol 1: Induction of COPD Rat Model via NO2 Exposure

This protocol describes the establishment of a COPD model in rats through chronic exposure to nitrogen dioxide.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Whole-body inhalation exposure chamber

-

NO2 gas cylinder (certified concentration)

-

Gas mixing and delivery system

-

NO2 analyzer for chamber concentration monitoring

-

Animal housing and standard chow

Procedure:

-

Acclimatization: Acclimatize rats to the housing facility for at least one week prior to the experiment.

-

Exposure Chamber Setup: Place animals in the inhalation chamber. The chamber should be connected to a system that generates and delivers a precise concentration of NO2.[7] A typical setup involves a chemical reaction between sodium nitrite and sulfuric acid to produce nitrogen oxides, which are then pumped into the chamber.[7]

-

NO2 Exposure:

-

Concentration: Expose rats to an NO2 concentration of 30–40 mg/m³ (approximately 15–19 ppm).[7] This concentration has been shown to induce lung injury without causing significant mortality.[8]

-

Duration: Expose the animals for 4 hours per day, 5 days a week.

-

Timeline: Continue the exposure for a period ranging from 15 days (acute stage) to 60 days (chronic stage) to induce COPD-like pathology.[7]

-

-

Sham/Control Group: The control group should be exposed to filtered air under identical chamber conditions and for the same duration.

-

Monitoring: Monitor the animals daily for signs of distress, weight loss, or changes in behavior. Regularly calibrate the NO2 analyzer to ensure consistent exposure levels.

Protocol 2: this compound Administration

This protocol details the preparation and administration of this compound to the rat model.

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline or distilled water)

-

Oral gavage needles

-

Syringes

-

Analytical balance

Procedure:

-

Preparation of Fenspiride Solution:

-

Calculate the required dose. Studies have used both low (0.15 mg/kg) and high (15 mg/kg) doses to investigate dose-dependent effects.[7]

-

Weigh the appropriate amount of this compound powder.

-

Dissolve the powder in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous.

-

-

Administration:

-

Route: Administer the solution via oral gavage.

-

Frequency: Administer fenspiride daily, typically starting concurrently with the NO2 exposure or after a specific induction period.

-

Volume: The volume administered should be appropriate for the rat's body weight (e.g., 1-2 mL).

-

-

Vehicle Control: The NO2 model group should receive an equivalent volume of the vehicle via the same route and schedule.

Protocol 3: Bronchoalveolar Lavage Fluid (BALF) Analysis

This protocol is for collecting and analyzing BALF to assess airway inflammation.

Materials:

-

Anesthetic (e.g., pentobarbital sodium)

-

Tracheal cannula

-

Suture thread

-

Phosphate-buffered saline (PBS), ice-cold

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microscope

-

ELISA kits for cytokine analysis (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Animal Anesthesia and Tracheostomy: Anesthetize the rat deeply. Perform a tracheostomy and securely insert a tracheal cannula.

-

BALF Collection:

-

Instill a fixed volume of ice-cold PBS (e.g., 2 mL) into the lungs via the cannula.

-

Gently aspirate the fluid. Repeat this process 3-4 times with fresh PBS.

-